1-{1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-4-yl}prop-2-en-1-one
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Overview
Description
1-{1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-4-yl}prop-2-en-1-one is a heterocyclic compound that features a pyrazolo[4,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 1-{1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-4-yl}prop-2-en-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 1-phenyl-1H-pyrazolo[4,3-b]pyridine with propenone derivatives in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures .
Chemical Reactions Analysis
1-{1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-4-yl}prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Scientific Research Applications
1-{1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-4-yl}prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Industry: The compound is used in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 1-{1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-4-yl}prop-2-en-1-one involves its interaction with molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular signaling pathways. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar compounds to 1-{1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-4-yl}prop-2-en-1-one include:
1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine: This compound shares the same core structure but lacks the propenone moiety.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar pyrazolo core but differ in the attached pyrimidine ring, offering different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds feature additional triazole and pyrimidine rings, providing unique properties and applications.
Properties
CAS No. |
2648961-79-7 |
---|---|
Molecular Formula |
C15H15N3O |
Molecular Weight |
253.3 |
Purity |
95 |
Origin of Product |
United States |
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